16-Nitroxystearate
Overview
Description
16-Nitroxystearate, also known as 16-DOXYL-stearic Acid, is a member of aminoxyls . It is functionally related to a 4,4-dimethyloxazolidine -N-oxyl and an octadecanoic acid . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular formula of 16-Nitroxystearate is C22H42NO4 . The InChIKey, which is a unique identifier for the compound, is RPAZYIOIDZRJOO-UHFFFAOYSA-N . The Canonical SMILES, another way to represent the structure of the compound, is CCC1 (N (C (CO1) ©C) [O])CCCCCCCCCCCCCCC (=O)O .Physical And Chemical Properties Analysis
The molecular weight of 16-Nitroxystearate is 384.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The XLogP3-AA, a measure of the compound’s lipophilicity, is 4.6 .Scientific Research Applications
Membrane Dynamics and Hypertension
A study by Daveloose et al. (1983) explored the use of 16-nitroxystearate in erythrocyte membranes of genetically hypertensive rats. They found that the rotation activation energy of 16-nitroxystearate was significantly increased in these rats compared to normotensive controls, indicating a change in membrane dynamics related to hypertension (Daveloose et al., 1983).
Photographic Dispersions
Livshits et al. (1993) utilized nitroxide spin probes, including 16-nitroxystearate, to study the microstructure and molecular dynamics in colour coupler dispersion particles. This application highlights the utility of 16-nitroxystearate in understanding the behavior of molecules in various pH environments and concentrations (Livshits et al., 1993).
Bacterial Studies
Berendes et al. (1996) conducted studies on the degradation of nitrocellulose, which involved an organism capable of nitrate reduction. While this study does not directly involve 16-nitroxystearate, it's relevant in the broader context of nitrate and nitrite research (Berendes et al., 1996).
Fatty Acid Binding Studies
Perkins et al. (1982) used derivatives of stearic acid, including a nitroxyl radical at C-16, to study their binding to bovine serum albumin. This research is significant for understanding how modifications like nitroxystearate affect fatty acid interactions with proteins (Perkins et al., 1982).
Cellular Impact and Drug Interactions
Czepas et al. (2020) explored the biological properties of doxyl stearate nitroxides, including 16-nitroxystearate, particularly focusing on their impact on cellular changes and interaction with anticancer drugs. This research is crucial for understanding the potential therapeutic applications of nitroxystearates (Czepas et al., 2020).
Emulsion and Particle Studies
Berton-Carabin et al. (2013) used 16-nitroxystearate to investigate the distribution and reactivity of molecules in emulsions and solid lipid nanoparticles. This study demonstrates the versatility of 16-nitroxystearate in different mediums (Berton-Carabin et al., 2013).
properties
InChI |
InChI=1S/C22H42NO4/c1-4-22(23(26)21(2,3)19-27-22)18-16-14-12-10-8-6-5-7-9-11-13-15-17-20(24)25/h4-19H2,1-3H3,(H,24,25) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAZYIOIDZRJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967535 | |
Record name | [2-(14-Carboxytetradecyl)-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Nitroxystearate | |
CAS RN |
53034-38-1 | |
Record name | 16-Nitroxystearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053034381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(14-Carboxytetradecyl)-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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